2,5-dimethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzene-1-sulfonamide
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Description
Scientific Research Applications
Synthesis and Chemical Properties
- Sulfonamides, including derivatives similar to the specified compound, have been used in the development of adenosine A2B receptor antagonists. A novel method for the preparation of sulfonamides has been developed to overcome challenges in standard sulfonamide formation reactions, leading to compounds with increased potency at A2B receptors (Luo Yan et al., 2006).
- The structural properties of sulfonamide derivatives play a significant role in their reactivity, particularly in catalytic carbonylations. The polarization of the N=X double bond in these derivatives influences their reactivity, as demonstrated in studies involving carbonylation of phenyliodonium methylide (G. Besenyei et al., 2001).
- Sulfonamide-derived compounds and their transition metal complexes have been synthesized and evaluated for biological activities. These compounds, including ligands like 4-bromo-2-[(E)-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl} iminiomethyl]phenolate, showed moderate to significant antibacterial and antifungal activity (Z. Chohan et al., 2011).
Biological and Medicinal Applications
- In the realm of antimicrobial and antioxidant activities, pyrazole-based sulfonamide derivatives have been synthesized and tested. These compounds demonstrated significant activity against bacterial and fungal strains, highlighting the potential of sulfonamides in this field (Jagdish R. Badgujar et al., 2018).
- Another study focused on the synthesis of N-substituted benzene sulfonamide, exploring its antioxidant and biological screening potential. The compounds showed prominent activity against enzymes like acetylcholinesterase, suggesting their utility in various biochemical applications (A. Fatima et al., 2013).
Crystallography and Material Science
- Research in crystallography has involved aromatic sulfonamides with fluorine groups, examining their polymorphic properties. These studies provide insights into the impact of fluorine groups on the polymorphism of aromatic sulfonamides, which could be relevant to the material science applications of similar compounds (S. Terada et al., 2012).
properties
IUPAC Name |
2,5-dimethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-15-4-5-16(2)19(14-15)27(25,26)21-18-8-6-17(7-9-18)20(24)23-12-10-22(3)11-13-23/h4-9,14,21H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTWFXOJGONZNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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